molecular formula C22H38O3S B14263912 tert-Butyl 4-dodecylbenzene-1-sulfonate CAS No. 165378-16-5

tert-Butyl 4-dodecylbenzene-1-sulfonate

Cat. No.: B14263912
CAS No.: 165378-16-5
M. Wt: 382.6 g/mol
InChI Key: MRZGYSDNVZSIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-dodecylbenzene-1-sulfonate is an organic compound with the molecular formula C22H38O3S. It is a sulfonate ester derived from benzene, featuring a tert-butyl group and a long dodecyl chain. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-dodecylbenzene-1-sulfonate typically involves the sulfonation of 4-dodecylbenzene followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, followed by neutralization and esterification under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor technology has been explored to enhance the sustainability and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-dodecylbenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-Butyl 4-dodecylbenzene-1-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-dodecylbenzene-1-sulfonate involves its surfactant properties, which allow it to reduce surface tension and interact with hydrophobic and hydrophilic molecules. This interaction is crucial in applications such as emulsification and solubilization. The molecular targets include lipid bilayers and protein interfaces, where it can alter membrane dynamics and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-Butyl 4-dodecylbenzene-1-sulfonate is unique due to its combination of a long hydrophobic dodecyl chain and a hydrophilic sulfonate group, making it an effective surfactant with diverse applications in various fields .

Properties

CAS No.

165378-16-5

Molecular Formula

C22H38O3S

Molecular Weight

382.6 g/mol

IUPAC Name

tert-butyl 4-dodecylbenzenesulfonate

InChI

InChI=1S/C22H38O3S/c1-5-6-7-8-9-10-11-12-13-14-15-20-16-18-21(19-17-20)26(23,24)25-22(2,3)4/h16-19H,5-15H2,1-4H3

InChI Key

MRZGYSDNVZSIPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.